![molecular formula C10H13Cl2N3 B2414878 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride CAS No. 112842-83-8](/img/structure/B2414878.png)

1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

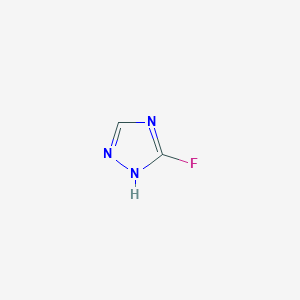

1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride is a chemical compound with the molecular formula C10H13Cl2N3 . It is a heterocyclic compound that has attracted significant attention in recent years from scientists in a variety of fields due to its unique properties.

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole derivatives involves a two-step pathway. The first step is a Ugi-four-component condensation of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides to give the corresponding Ugi-adducts. This adduct then undergoes intramolecular hydroamination in the presence of K2CO3 in CH3CN at room temperature to afford diastereoselective synthesis of a range of oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indoles .Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride can be viewed using Java or Javascript . The planar structure of the benzimidazole ring enables π-π stacking, π-π T-shaped interactions, and the presence of the NH group could serve as an H-bond donor as well as an acceptor site .Chemical Reactions Analysis

Benzimidazole-1,2,3-triazole-piperazine hybrids have been synthesized by click reaction. The synthesized hybrids were characterized by various spectroscopic techniques like IR, NMR, and HRMS, and further examined in-vitro for their α-amylase and α-glucosidase inhibitory potential .Physical And Chemical Properties Analysis

The molecular formula of 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride is C10H13Cl2N3, with an average mass of 246.136 Da and a monoisotopic mass of 245.048660 Da .科学的研究の応用

Synthetic Methodology

The compound’s synthesis methodology (Ugi/de-protection/cyclization) demonstrates the utility of 2-(N-Boc-amino)-phenyl-isocyanide for generating molecular diversity . Researchers continue to explore novel synthetic routes.

Patent Applications

1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole derivatives have been patented for various applications, including hypotensive agents and remedies for autoimmune diseases .

作用機序

Target of Action

Similar compounds have been known to exhibit a wide spectrum of biological activity and numerous therapeutic applications in medicine .

Mode of Action

It’s worth noting that similar compounds have been found to exhibit antibacterial activity against both gram-positive and gram-negative bacteria .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, leading to their wide spectrum of biological activity .

Result of Action

Similar compounds have been found to exhibit a wide spectrum of biological activity, including antibacterial effects .

Safety and Hazards

特性

IUPAC Name |

1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.2ClH/c1-2-4-9-8(3-1)12-10-7-11-5-6-13(9)10;;/h1-4,11H,5-7H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLNKQGTGNTJFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC3=CC=CC=C32)CN1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2414795.png)

![N-cyclopentyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2414798.png)

![2-(2,4-dichlorophenoxy)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2414799.png)

![Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride](/img/structure/B2414800.png)

![1-[(Diethylamino)methyl]piperidin-2-one](/img/structure/B2414801.png)

![Methyl [(3-cyanopyridin-2-yl)thio]acetate](/img/structure/B2414805.png)

![Benzyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetate](/img/structure/B2414808.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2414810.png)

![(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2414813.png)

![7-Fluoro-2-methyl-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2414818.png)